Product packaging for 4-Isopropoxy-2-isopropylphenol(Cat. No.:)

4-Isopropoxy-2-isopropylphenol

Cat. No.: B14839726
M. Wt: 194.27 g/mol
InChI Key: MKZXAMLXYQCTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-2-isopropylphenol is a phenolic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . Its structure features a phenol ring substituted with both an isopropoxy group and an isopropyl group, which can be represented by the SMILES notation OC1=CC=C(OC(C)C)C=C1C(C)C . This specific arrangement of substituents classifies it as a derivative of 2-isopropylphenol, a compound known to be used in flavors and fragrances for its phenolic, woody, and smoky notes . As a specialty chemical, this compound serves as a valuable building block in organic synthesis and chemical research. Compounds with similar phenolic and alkoxy substituent patterns are frequently utilized in the development of fragrances and as key intermediates in the synthesis of more complex molecules for various research applications . Researchers value this compound for its potential in exploring new chemical pathways and developing novel materials. This product is intended for use by qualified professionals in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B14839726 4-Isopropoxy-2-isopropylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-propan-2-yl-4-propan-2-yloxyphenol

InChI

InChI=1S/C12H18O2/c1-8(2)11-7-10(14-9(3)4)5-6-12(11)13/h5-9,13H,1-4H3

InChI Key

MKZXAMLXYQCTKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC(C)C)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 Isopropoxy 2 Isopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-isopropoxy-2-isopropylphenol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the two isopropyl groups, and the phenolic hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The methine protons of the isopropyl groups would appear as septets, coupled to the twelve equivalent methyl protons, which would in turn appear as doublets. The isopropoxy methine proton would likely be shifted further downfield compared to the isopropyl methine proton directly attached to the benzene ring due to the deshielding effect of the ether oxygen. The phenolic hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic-H6.7 - 7.2Multiplet3H
Isopropoxy CH4.4 - 4.6Septet1H
Isopropyl CH3.1 - 3.3Septet1H
Isopropoxy CH₃1.2 - 1.4Doublet6H
Isopropyl CH₃1.1 - 1.3Doublet6H
Phenolic OHVariableBroad Singlet1H

Note: These are predicted values based on standard chemical shift tables and the electronic effects of the substituents. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show twelve distinct carbon signals. The aromatic carbons would appear in the range of 110-160 ppm, with the carbons directly attached to the oxygen atoms (C1 and C4) being the most deshielded. The methine carbons of the isopropyl and isopropoxy groups would be found in the aliphatic region, with the isopropoxy methine carbon appearing at a higher chemical shift due to the electronegativity of the ether oxygen. The four methyl carbons would appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O (Phenol)150 - 155
Aromatic C-O (Ether)145 - 150
Aromatic C-C(isopropyl)135 - 140
Aromatic CH115 - 125
Isopropoxy CH70 - 75
Isopropyl CH25 - 30
Isopropoxy CH₃20 - 25
Isopropyl CH₃20 - 25

Note: These are predicted values. Actual experimental values may differ.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are crucial. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity within the isopropyl groups (methine to methyl protons) and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₁₂H₁₈O₂), the calculated exact mass is 194.1307 g/mol . An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its confirmation.

Table 3: Predicted MS/MS Fragmentation Data for this compound

m/z of Fragment Ion Proposed Fragment Structure/Loss
194[C₁₂H₁₈O₂]⁺˙ (Molecular Ion)
179[M - CH₃]⁺
151[M - C₃H₇]⁺
136[M - C₃H₆O]⁺˙
121[M - C₃H₆O - CH₃]⁺

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry. The relative abundance of these fragments would depend on the ionization technique and collision energy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR), and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light at specific frequencies, a vibrational spectrum unique to the compound is generated.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this molecule, key expected vibrational modes would include the O-H stretch of the phenolic hydroxyl group, C-H stretches of the isopropyl and isopropoxy groups, C-O stretches of the ether and phenol (B47542), and various vibrations of the benzene ring.

The hydroxyl (O-H) stretching vibration is particularly informative. In a dilute solution with a non-polar solvent, a sharp absorption band is expected in the range of 3550-3650 cm⁻¹. However, in the solid state or in concentrated solution, this band is likely to be broad and shifted to a lower frequency (typically 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding. The precise position and shape of this band can offer insights into the strength and nature of these hydrogen-bonding interactions.

The aliphatic C-H stretching vibrations from the two isopropyl groups and the isopropoxy group would appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O stretching vibrations are also characteristic. The phenolic C-O stretch typically appears around 1200-1260 cm⁻¹, while the ether C-O-C asymmetric stretch is expected in the 1200-1275 cm⁻¹ region, and the symmetric stretch around 1020-1075 cm⁻¹. The benzene ring itself will produce characteristic bands in the 1450-1600 cm⁻¹ region (C=C stretching) and at lower frequencies due to out-of-plane bending, which can be indicative of the substitution pattern.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200-3650O-H StretchPhenolic Hydroxyl
2850-3000C-H StretchIsopropyl, Isopropoxy
>3000C-H StretchAromatic
1450-1600C=C StretchAromatic Ring
1200-1275C-O Stretch (Asymmetric)Ether
1200-1260C-O StretchPhenol
1020-1075C-O Stretch (Symmetric)Ether

Note: This is a predictive table based on characteristic functional group frequencies.

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering significant advantages for the analysis of solid and liquid samples without extensive preparation. ATR-IR measures the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample. For this compound, which is likely a solid or viscous liquid at room temperature, ATR-IR would be an ideal method for obtaining a high-quality infrared spectrum.

The resulting spectrum from ATR-IR is generally very similar to that obtained by traditional transmission FTIR. However, the band intensities in an ATR-IR spectrum are dependent on the depth of penetration of the evanescent wave into the sample, which is a function of the wavelength of light, the refractive indices of the ATR crystal and the sample, and the angle of incidence. This can lead to some differences in relative peak intensities when compared to a transmission spectrum. Despite these minor differences, all the characteristic vibrational bands predicted for the FTIR spectrum would be observable in the ATR-IR spectrum, providing the same valuable information about the functional groups present in this compound.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups (like the O-H and C-O bonds), Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. Therefore, it is an excellent tool for probing the hydrocarbon backbone and the aromatic ring of this compound.

In the Raman spectrum of this compound, strong signals would be expected for the aromatic ring stretching modes (around 1600 cm⁻¹) and the symmetric breathing mode of the ring (around 1000 cm⁻¹). The C-H bending and stretching vibrations of the isopropyl and isopropoxy groups would also be clearly visible. The O-H stretch, while strong in the IR, is typically weak in the Raman spectrum. Conversely, the C-C skeletal vibrations of the alkyl groups and the ring would be prominent. Raman spectroscopy is also highly sensitive to the crystal lattice vibrations (phonons) in the solid state, which appear at very low frequencies (typically below 200 cm⁻¹). Analysis of these low-frequency modes can provide information about the crystal structure and polymorphism. spectroscopyonline.com

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber Shift (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchIsopropyl, Isopropoxy
~1600Aromatic Ring StretchBenzene Ring
~1000Ring Breathing ModeBenzene Ring
<200Lattice VibrationsCrystal Lattice

Note: This is a predictive table based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, one can obtain an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal its exact molecular conformation. It would provide definitive information on the orientation of the isopropyl and isopropoxy groups relative to the phenyl ring. Steric hindrance between the ortho-isopropyl group and the phenolic hydroxyl group, as well as the para-isopropoxy group, will likely influence the planarity of the molecule and the rotational freedom of these substituents.

Studies on related phenolic ethers and substituted phenols have shown a wide range of possible conformations and packing arrangements. acs.orgmdpi.com For this compound, key structural parameters to be determined would include the C-O-C bond angle of the ether linkage, the dihedral angles describing the orientation of the isopropyl groups, and the planarity of the benzene ring.

In the solid state, the crystal structure of this compound would be significantly influenced by intermolecular forces, most notably hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and isopropoxy groups can act as acceptors.

A single-crystal X-ray diffraction analysis would precisely map out the hydrogen bonding network. rsc.org It is plausible that the phenolic O-H group of one molecule forms a hydrogen bond with the phenolic oxygen or the ether oxygen of a neighboring molecule, leading to the formation of chains or more complex supramolecular assemblies. The presence of the bulky isopropyl group ortho to the hydroxyl group may, however, sterically hinder the formation of some hydrogen-bonded motifs that are common in less substituted phenols. wikipedia.orgresearchgate.net

Conformational Analysis in the Crystalline State

A thorough search of scientific literature and crystallographic databases reveals a notable absence of experimental data on the conformational analysis of this compound in the crystalline state. To date, no published studies detailing the single-crystal X-ray diffraction analysis of this specific compound are available. Consequently, crucial information regarding its solid-state conformation, such as crystal system, space group, unit cell dimensions, and the precise arrangement of its molecules within the crystal lattice, remains undetermined.

The conformational preferences of this compound in the solid state are dictated by a delicate balance of intramolecular and intermolecular forces. Intramolecularly, the orientation of the isopropoxy and isopropyl groups relative to the phenol ring is of primary interest. Steric hindrance between the bulky isopropyl group at the C2 position and the isopropoxy group at the C4 position likely influences the torsional angles of these substituents with respect to the aromatic ring.

In the absence of experimental data for this compound, a theoretical approach based on computational modeling could provide insights into its likely crystalline conformation. Such an analysis would typically involve quantum chemical calculations to determine the most stable conformers in the gas phase, followed by crystal structure prediction methods that account for intermolecular interactions like hydrogen bonding and van der Waals forces.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, is required to definitively elucidate its conformational properties in the crystalline state. Such an empirical study would provide the precise data needed for a comprehensive understanding of its solid-state architecture.

Computational and Theoretical Investigations of 4 Isopropoxy 2 Isopropylphenol Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and reactivity of molecules. For 4-Isopropoxy-2-isopropylphenol, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of electronic transitions, all of which are critical for understanding its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. ijcps.orge3s-conferences.org This is achieved by finding the lowest energy state of the molecule's electrons. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. ijcps.org These parameters include the lengths of chemical bonds and the angles between them.

The geometric optimization reveals the precise spatial relationship between the phenol (B47542) ring, the isopropyl group at the ortho position, and the isopropoxy group at the para position. These structural details are fundamental to understanding how the molecule interacts with its environment and with biological targets. The calculated bond lengths and angles provide a static picture of the molecule in its most stable form. For instance, studies on similar phenolic compounds have shown that substitutions on the phenol ring can lead to subtle but significant changes in bond lengths and angles. tsijournals.com

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this compound is not readily available in the referenced literature.)

ParameterBond/AnglePredicted Value
Bond LengthC-O (Phenolic)1.36 Å
C-O (Ether)1.37 Å
O-H0.96 Å
C-C (Aromatic)1.39 - 1.41 Å
C-C (Isopropyl)1.53 Å
C-H (Aromatic)1.08 Å
C-H (Isopropyl)1.10 Å
Bond AngleC-O-H109.5°
C-C-O (Phenolic)119.8°
C-O-C (Ether)118.5°
C-C-C (Aromatic)119.5 - 120.5°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and their response to light. nih.govmdpi.comrsc.org This method is particularly useful for predicting the electronic absorption spectra of a molecule, which reveals the wavelengths of light it absorbs. nih.govmdpi.com For this compound, TD-DFT calculations can predict the energies of its electronic transitions and the corresponding oscillator strengths, which are a measure of the intensity of the absorption.

These calculations typically involve exciting an electron from an occupied molecular orbital to an unoccupied one. The energy difference between these orbitals corresponds to the energy of the absorbed photon. mdpi.com By analyzing the nature of these transitions, it is possible to understand how the electronic structure of the molecule changes upon absorption of light. For phenolic compounds, these transitions often involve the π-electrons of the aromatic ring. nih.gov

Table 2: Predicted Electronic Transitions of this compound from TD-DFT Calculations (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this compound is not readily available in the referenced literature.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.522740.085
S0 → S24.982490.120
S0 → S35.412290.350

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive. numberanalytics.com

For this compound, FMO analysis can provide insights into its reactivity profile. The energies of the HOMO and LUMO can be calculated using DFT. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In phenolic compounds, the HOMO is often localized on the aromatic ring and the oxygen atom, indicating their electron-donating character. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this compound is not readily available in the referenced literature.)

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap4.90

The Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netmalayajournal.orgnih.gov It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net Regions of negative potential, typically colored red or orange, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would highlight the electronegative oxygen atoms of the hydroxyl and isopropoxy groups as regions of high negative potential. The hydrogen atom of the hydroxyl group would appear as a region of positive potential, indicating its acidic character. wikipedia.org The aromatic ring would show a more neutral potential, with some variation due to the substituent groups. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt due to the rotation of its flexible bonds.

The isopropoxy and isopropyl groups in this compound have rotatable bonds that allow the molecule to exist in various conformations. MD simulations can reveal the relative energies of these conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, including its potential binding to biological receptors. Studies on similar molecules have shown that even subtle changes in conformation can have a significant impact on biological activity.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can also be used to predict the spectroscopic parameters of a molecule, which can then be compared with experimental data to confirm its structure and properties. nih.govyoutube.comscm.com For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum is particularly valuable.

DFT calculations can be used to predict the chemical shifts of the different carbon and hydrogen atoms in the molecule. nih.govcomporgchem.com This is achieved by calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment. youtube.com By comparing the predicted NMR spectrum with an experimentally obtained one, it is possible to verify the molecular structure and assign the signals to specific atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this compound is not readily available in the referenced literature.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OH)152.5
C2 (C-isopropyl)128.0
C3115.8
C4 (C-O-isopropyl)150.2
C5116.5
C6121.3
C (isopropyl, CH)27.1
C (isopropyl, CH₃)22.8
C (isopropoxy, CH)70.5
C (isopropoxy, CH₃)22.1

Computational Modeling of Reaction Pathways and Transition States

Theoretical investigations of related phenolic compounds, such as propofol (B549288) and its derivatives, often employ methods like Density Functional Theory (DFT) and Transition State Theory (TST) to understand their antioxidant activity and metabolic pathways. These studies typically model reactions such as hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET) to determine the most likely mechanisms of action.

In a typical computational study of a phenolic antioxidant, researchers would:

Optimize the geometry of the parent molecule (this compound) and the relevant radical species.

Map the potential energy surface for proposed reaction pathways. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.

Calculate the activation energy (Ea) , which is the energy difference between the reactants and the transition state. A lower activation energy indicates a more favorable reaction pathway.

Analyze the geometry of the transition state , including bond lengths and angles, to understand the structural changes that occur during the reaction.

Compute thermodynamic parameters such as the enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡) to further characterize the reaction kinetics.

Without specific research on this compound, it is not possible to provide detailed research findings or data tables for its reaction pathways and transition states. The scientific community has yet to publish computational studies that would provide the necessary data to populate such tables with activation energies, transition state geometries, or reaction rate constants for this particular compound.

Chemical Reactivity and Mechanistic Pathways of 4 Isopropoxy 2 Isopropylphenol and Phenolic Analogs

Oxidation Reactions and Product Characterization

Oxidation is a primary reaction pathway for phenolic compounds, including 4-isopropoxy-2-isopropylphenol. The presence of the hydroxyl group makes the aromatic ring susceptible to oxidation, leading to a variety of products.

The main dimeric products identified from the oxidation of 4-isopropylphenol (B134273) include diphenoquinones and various C-C and C-O coupled dimers. researchgate.net The formation of these dimers is a key feature of phenolic oxidation and is also anticipated for this compound, likely with additional complexity due to the presence of the second isopropyl group and the isopropoxy ether.

Table 1: Major Dimeric Products from the Oxidation of 4-Isopropylphenol researchgate.netresearchgate.net

Product NameMolecular FormulaProposed Structure Type
2,2'-Dihydroxy-5,5'-diisopropyldiphenylC₁₈H₂₂O₂C-C coupled dimer
4,4'-DiisopropyldiphenoquinoneC₁₈H₂₀O₂C-C coupled dimer
2-(4-Isopropylphenoxy)-4-isopropylphenolC₁₈H₂₂O₂C-O coupled dimer

This table is based on the oxidation products of 4-isopropylphenol, an analog of this compound.

Quinone methides are highly reactive intermediates that play a pivotal role in the oxidation of phenols with alkyl substituents at the para or ortho position. researchgate.netnih.gov In the case of 4-isopropylphenol, a quinone methide intermediate is formed, which is a key precursor to the formation of various products. researchgate.netnih.gov These electrophilic species can react with nucleophiles present in the reaction medium, such as water or another phenol (B47542) molecule, leading to the observed dimeric and other addition products. researchgate.netresearchgate.net The rate of formation of these quinone methide intermediates can be influenced by the nature of the alkyl substituent, with studies showing that 4-isopropylphenol forms these intermediates more readily than 4-ethylphenol (B45693) or 4-methylphenol. nih.govlookchem.com Given its structure, this compound is also expected to form quinone methide intermediates upon oxidation, which would then dictate its subsequent reaction pathways.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, although the substitution pattern is heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r): This type of reaction is generally less common for electron-rich aromatic rings unless activated by strong electron-withdrawing groups. nih.govmasterorganicchemistry.comlibretexts.org The electron-donating nature of the hydroxyl (or phenoxide), isopropoxy, and isopropyl groups makes the aromatic ring of this compound generally unreactive towards nucleophilic aromatic substitution under normal conditions. For such a reaction to occur, a good leaving group and harsh reaction conditions would be necessary.

Electrophilic Aromatic Substitution (EAS): The hydroxyl, isopropoxy, and isopropyl groups are all activating and ortho-, para-directing for electrophilic aromatic substitution. youtube.comyoutube.com In this compound, the positions open for substitution are ortho and meta to the hydroxyl group. The powerful activating and directing effects of the hydroxyl and isopropoxy groups would strongly favor substitution at the positions ortho to these groups. However, steric hindrance from the bulky isopropyl and isopropoxy groups would also play a significant role in determining the regioselectivity of the reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.comnih.gov

Catalytic Dehydrogenation Processes for Unsaturated Derivatives

Catalytic dehydrogenation can be employed to introduce unsaturation into the alkyl side chains of phenolic compounds. wikipedia.org For this compound, the isopropyl groups could potentially be dehydrogenated to isopropenyl groups. This transformation typically requires a catalyst and elevated temperatures. Supported metal catalysts, such as those based on rhenium or other transition metals, are often used for the dehydrogenation of alcohols and alkylaromatics. rsc.orgepa.gov The resulting unsaturated derivatives, such as isopropenylphenols, are valuable monomers for polymer production. wikipedia.org The specific conditions for the catalytic dehydrogenation of this compound would need to be optimized to achieve high selectivity and yield, likely involving high temperatures and a heterogeneous catalyst. researchgate.netmdpi.com

Hydrolysis and Cleavage of the Isopropoxy Ether Linkage

The isopropoxy group in this compound is an ether linkage, which is generally stable under many conditions. However, it can be cleaved under harsh conditions, such as treatment with strong acids (e.g., HBr or HI). The mechanism of ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. In the context of this compound, this would lead to the formation of a dihydric phenol (a catechol derivative) and an isopropyl halide. The reaction proceeds via an S_N1 or S_N2 mechanism at the isopropyl group. quora.com Given the secondary nature of the isopropyl group, both pathways are possible, with the specific conditions influencing the predominant mechanism.

Isomerization Studies of Isopropylphenol Structures

Acid-catalyzed isomerization represents a key pathway for interconverting isopropylphenol isomers. This process is typically carried out at elevated temperatures and can be influenced by the choice of catalyst, solvent, and reaction time. The isomerization often proceeds alongside disproportionation and transalkylation reactions, leading to the formation of phenol, di- and triisopropylphenols, and other byproducts.

One of the significant challenges in the selective isomerization to 4-isopropylphenol is the thermodynamic stability of the meta-isomer. Under harsh acidic conditions, such as in the presence of anhydrous hydrogen fluoride (B91410) and a Lewis acid fluoride, isopropylphenol mixtures have been shown to convert substantially to the more stable meta-isopropylphenol. wikipedia.org This is attributed to the formation of a protonated complex with the isopropylphenol, of which the complex derived from the meta-isomer exhibits the highest stability. wikipedia.org

However, specific catalyst systems have been developed to favor the formation of the para-isomer from the ortho-isomer, while minimizing the production of the meta-isomer. One such approach involves the transalkylation of 2-isopropylphenol (B134262) in the presence of phenol. wikipedia.org This process effectively transfers the isopropyl group from the ortho position of one molecule to the para position of a phenol molecule, or induces an intramolecular rearrangement.

Detailed research findings have demonstrated the efficacy of certain catalyst systems in promoting the isomerization of 2-isopropylphenol to 4-isopropylphenol. For instance, the use of trifluoromethanesulfonic acid (TFMSA) as a catalyst has been shown to be effective. In a reaction mixture containing phenol and 2-isopropylphenol, TFMSA can yield a significant proportion of 4-isopropylphenol at relatively moderate temperatures. wikipedia.org

Another notable catalyst system involves the combination of sulfuric acid adsorbed on a montmorillonite (B579905) clay with a molecular sieve. wikipedia.org This dual-catalyst system has been found to be particularly effective in facilitating the conversion of 2-isopropylphenol to 4-isopropylphenol, with a favorable product ratio and suppression of meta-isomer formation. wikipedia.org The reaction conditions, such as temperature and the initial ratio of phenol to 2-isopropylphenol, are crucial in optimizing the yield of the desired para-isomer. wikipedia.org

The table below summarizes the results from a study on the isomerization of 2-isopropylphenol to 4-isopropylphenol using trifluoromethanesulfonic acid as a catalyst. wikipedia.org

CatalystTemperature (°C)Time (minutes)Initial ReactantsProduct Composition (%)
Trifluoromethanesulfonic acid125250Phenol, 2-Isopropylphenol16.8% 4-Isopropylphenol, 11.4% 2-Isopropylphenol, 0.8% 3-Isopropylphenol, 1.8% High Boilers

This table presents data on the isomerization of 2-isopropylphenol in the presence of phenol, catalyzed by trifluoromethanesulfonic acid. The results highlight the selective conversion to 4-isopropylphenol while minimizing the formation of the meta-isomer.

In supercritical water, 2-isopropylphenol has been observed to undergo decomposition through two primary pathways: dealkylation to phenol and propene, and rearrangement of the propyl functional group to form 2-propylphenol. sigmaaldrich.com The rate of dealkylation was found to increase with water density, while the rearrangement rate was largely unaffected. sigmaaldrich.com This indicates that under specific high-temperature and high-pressure aqueous conditions, isomerization of the alkyl group itself can occur.

The isomerization of isopropylphenol structures is a complex process influenced by thermodynamic and kinetic factors. While the meta-isomer is the most thermodynamically stable, specific catalytic approaches can be employed to kinetically favor the formation of the para-isomer, which is often the most desired product in industrial applications.

Synthesis and Academic Applications of 4 Isopropoxy 2 Isopropylphenol Derivatives

Design and Synthesis of Functionalized Analogs

The synthesis of 4-isopropoxy-2-isopropylphenol and its functionalized analogs typically begins with a suitably substituted phenol (B47542). The core structure can be assembled through two primary strategic approaches: alkylation of the phenolic hydroxyl group followed by modification of the aromatic ring, or modification of a pre-existing substituted phenol.

A common and high-yielding method for the synthesis of the ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, an isopropyl halide) to form the desired ether. wikipedia.org For the synthesis of the title compound, 2-isopropylphenol (B134262) would be treated with a base like sodium hydroxide (B78521) to form sodium 2-isopropylphenoxide. This intermediate would then be reacted with 2-bromopropane (B125204) or 2-iodopropane (B156323) to yield this compound. The choice of base and solvent is crucial to optimize yield and minimize side reactions. Alternative methods include acid-catalyzed condensation of a phenol with an alcohol, though this can risk self-condensation of the alcohol. wikipedia.org

Another key synthetic consideration is the introduction of the isopropyl group onto the phenol ring. The alkylation of phenol with propylene (B89431) is a well-established industrial process that can yield a mixture of isomers, including 2-isopropylphenol and 4-isopropylphenol (B134273). wikipedia.org The regioselectivity of this Friedel-Crafts-type reaction is highly dependent on the catalyst and reaction conditions. For instance, using an amorphous aluminosilicate (B74896) catalyst can produce an alkylation product containing both phenol and various isopropylphenols.

Functionalized analogs can be designed by introducing additional substituents onto the aromatic ring either before or after the etherification and isopropylation steps. Classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed. The existing alkoxy and alkyl groups are ortho-, para-directing activators, meaning incoming electrophiles will be directed to the positions ortho and para to these groups. ksu.edu.sa Given the substitution pattern of this compound, further substitution would likely occur at the positions ortho to the hydroxyl group and ortho/para to the isopropoxy group, considering steric hindrance from the existing isopropyl group.

A general synthetic pathway is outlined below:

Alkylation of Phenol: Phenol is alkylated with propylene using an acid catalyst to produce a mixture of isopropylphenols. 2-Isopropylphenol is then isolated.

Etherification: The isolated 2-isopropylphenol is subjected to a Williamson ether synthesis with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to form the this compound backbone.

Functionalization: Further functional groups can be added to the aromatic ring via electrophilic substitution, with the positions of addition dictated by the directing effects of the existing substituents.

Table 1: Key Synthetic Reactions for this compound Analogs

Reaction TypeReactantsProduct TypeKey Features
Williamson Ether SynthesisPhenoxide + Alkyl HalidePhenolic EtherHigh yield for primary alkyl halides; requires strong base. wikipedia.org
Friedel-Crafts AlkylationPhenol + Alkene (Propylene)AlkylphenolCatalyzed by Lewis or Brønsted acids; produces isomeric mixtures. wikipedia.org
Electrophilic Aromatic SubstitutionAromatic Ether + Electrophile (e.g., NO2+, Br+)Substituted Aromatic EtherRegioselectivity is directed by existing activating groups. ksu.edu.sa

Structural Modifications and Their Influence on Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the interplay of its three key structural components: the phenolic hydroxyl group, the aromatic ring, and the two isopropyl substituents (one as an ether and one directly on the ring).

The phenolic hydroxyl group is acidic, more so than in alcohols, due to the resonance stabilization of the resulting phenoxide ion. ncert.nic.inlibretexts.org The negative charge on the oxygen atom can be delocalized into the aromatic ring, which increases the acidity. ncert.nic.in The presence of both an electron-donating alkyl group (-CH(CH₃)₂) and an electron-donating alkoxy group (-OCH(CH₃)₂) on the ring would be expected to slightly decrease the acidity of the phenol compared to unsubstituted phenol, as these groups donate electron density to the ring, destabilizing the phenoxide anion. libretexts.org

The aromatic ring is activated towards electrophilic aromatic substitution by both the hydroxyl and the isopropoxy groups. ksu.edu.sa Both are ortho-, para-directing. The isopropoxy group at position 4 and the isopropyl group at position 2 sterically hinder some positions, influencing the regioselectivity of further reactions. The large steric bulk of the isopropyl groups can also influence the rate of reactions occurring at the phenolic hydroxyl group.

Structural modifications can significantly alter this reactivity profile:

Introducing Electron-Withdrawing Groups (EWGs): Adding groups like nitro (-NO₂) or cyano (-CN) to the aromatic ring would increase the acidity of the phenolic hydroxyl group. EWGs stabilize the negative charge of the phenoxide conjugate base through inductive or resonance effects. libretexts.org They would also deactivate the ring towards further electrophilic substitution.

Introducing Electron-Donating Groups (EDGs): Adding further alkyl or alkoxy groups would decrease the acidity of the phenol and further activate the ring towards electrophilic substitution. libretexts.org

Varying the Alkoxy Group: Changing the isopropoxy group to a smaller methoxy (B1213986) group or a larger tert-butoxy (B1229062) group would subtly alter the steric environment and electronic properties. A smaller group might reduce steric hindrance for reactions at the adjacent positions, while a bulkier group would increase it.

The steric hindrance provided by the isopropyl group at the C2 position is significant. It shields one of the ortho positions relative to the hydroxyl group, which can be exploited for regioselective synthesis. For example, in reactions where an ortho-substituted product is desired, the C6 position is the most likely site of attack.

Interconversion Studies Among Isomers and Related Phenolic Ethers

The study of isomerism is critical in synthetic chemistry, as different isomers can possess vastly different properties. For substituted phenols and phenolic ethers, several types of interconversion are academically relevant.

One key reaction is the Fries rearrangement , where a phenolic ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com While this reaction directly applies to phenolic esters rather than ethers, it is a fundamental tool for rearranging acyl groups on a phenol ring. A related process, the photo-Fries rearrangement , proceeds via a radical mechanism under UV light and can also yield ortho and para products. wikipedia.org

The interconversion between isomers of isopropylphenol itself is an important industrial consideration. The direct alkylation of phenol with propylene often yields a mixture of 2-isopropylphenol and 4-isopropylphenol. google.com Processes have been developed to convert the less desired 2-isomer into the 4-isomer. This can be achieved through transalkylation, where 2-isopropylphenol is heated in the presence of excess phenol and a suitable catalyst, such as trifluoromethanesulfonic acid or an acid-treated clay, to promote the migration of the isopropyl group to the para position. google.com

While direct interconversion of the isopropoxy group in this compound is not a simple reaction, studying rearrangements in related systems provides insight. The cleavage of the alkyl-oxygen bond in alkyl aryl ethers typically requires harsh conditions with strong acids like HBr or HI. ksu.edu.sa This reaction yields a phenol and an alkyl halide, effectively reversing the Williamson ether synthesis. ksu.edu.sa

Recently, novel methods for isomer transposition have been explored. For example, a para- to meta-isomerization of phenols has been reported, proceeding through the regioselective diazotization of a corresponding ortho-quinone intermediate. nih.gov Such advanced strategies could potentially be applied to create structurally diverse analogs from a common precursor.

Derivatization for Spectroscopic Probes and Research Tools

Phenolic compounds are valuable scaffolds for the development of spectroscopic probes and research tools due to the reactivity of the hydroxyl group and the spectroscopic properties of the aromatic ring. Derivatization of the phenolic -OH group is a common strategy to "tag" a molecule, introducing a chromophore or fluorophore. libretexts.org

For example, this compound could be derivatized to create fluorescent probes. The Pechmann condensation is a classic reaction used to synthesize coumarins, which are often highly fluorescent, by reacting a phenol with a β-keto ester in the presence of an acid catalyst. youtube.com Reacting this compound with a suitable β-keto ester, such as ethyl acetoacetate, could yield a substituted coumarin (B35378) derivative. The fluorescence properties of such a probe would be influenced by the substitution pattern on the coumarin core. youtube.com

Another common derivatization strategy involves converting the hydroxyl group into an ester or ether containing a spectroscopically active group. libretexts.org Reagents for this purpose include:

Acyl Chlorides: Reagents like benzoyl chloride or dansyl chloride can react with the phenol to form esters that are easily detectable by UV-Vis or fluorescence spectroscopy.

Silylating Agents: Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) convert hydroxyl groups to their corresponding silyl (B83357) ethers. researchgate.net These derivatives are more volatile and less polar, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Fluorinated Acylating Agents: Derivatization with reagents like perfluorooctanoyl chloride introduces multiple fluorine atoms, enhancing detectability in certain analytical methods and providing unique mass spectrometry fragmentation patterns. nih.gov

The development of such probes allows for the sensitive detection and quantification of various analytes or for the imaging of biological systems. For example, fluorescent probes based on a BINOL (1,1'-bi-2-naphthol) framework have been synthesized for the enantioselective recognition of amino acids. nih.gov A similar design principle could be applied, using a chiral derivative of this compound as a building block for a new class of sensors.

Applications as Industrial Intermediates and Precursors (excluding clinical applications)

The utility of phenolic compounds extends to their use as building blocks in the synthesis of larger, more complex molecules for industrial applications.

Phenols are important monomers for the synthesis of polymers. One of the most significant classes of polymers derived from phenols is the poly(phenylene oxide)s (PPO) or poly(phenylene ether)s (PPE). uc.eduwikipedia.org These are high-performance engineering thermoplastics known for their thermal stability and chemical resistance. uc.edu

The synthesis of PPO typically involves the oxidative coupling polymerization of substituted phenols, often 2,6-disubstituted phenols like 2,6-dimethylphenol. uc.edu The reaction is usually catalyzed by a copper-amine complex in the presence of oxygen. uc.edu Phenols with only one ortho substituent, such as 2-isopropylphenol, can also undergo oxidative coupling, but the resulting polymers are often highly branched. uc.edu The presence of bulky ortho substituents, like an isopropyl group, can sometimes favor the formation of a diphenoquinone (B1195943) dimer instead of a high molecular weight polymer. uc.edu

Derivatives of this compound could be explored as monomers for creating novel PPO-type materials. The specific substituents on the phenol ring would influence the properties of the resulting polymer, such as its glass transition temperature (Tg), solubility, and dielectric properties. For instance, incorporating flexible ether linkages into the polymer backbone can modify its physical characteristics. Research has also focused on preparing acid-functionalized PPOs for applications like proton-conducting membranes in fuel cells, which is achieved by polymerizing phenols containing protected acid groups. acs.org

Phenolic ethers are common structural motifs in a wide variety of agrochemicals, including herbicides, fungicides, and insecticides. reformchem.com Therefore, substituted phenols and their ether derivatives serve as crucial intermediates in the production of these compounds. reformchem.com

The synthesis of many pesticides involves the coupling of a phenolic core with another molecular fragment. For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) is a known intermediate in the synthesis of certain bioactive molecules, highlighting the use of complex phenolic ethers in multi-step synthetic sequences. mdpi.com

The structure of this compound contains features present in some commercial pesticides. The synthesis of new agrochemicals could involve using this compound as a starting material. The phenolic hydroxyl group provides a reactive handle for coupling reactions, such as etherification or esterification, to connect it to other pharmacophores. Furthermore, the aromatic ring can be functionalized, for example, through halogenation or nitration, to modulate the biological activity of the final product. Fungal phenol oxidases have been shown to polymerize various phenolic pesticide intermediates, including chlorinated and brominated phenols, which is relevant to their environmental fate and potential for bioremediation. nih.gov

Q & A

Basic Research Questions

Q. What are the critical structural and physicochemical properties of 4-Isopropoxy-2-isopropylphenol that influence experimental design?

  • Answer : Key properties include:

  • Molecular formula : C₁₂H₁₈O₂ (inferred from structural analogs like 4-Isopropyl-2-methylphenol, which has C₁₀H₁₄O) .
  • Functional groups : Isopropoxy and isopropyl substituents on a phenolic ring, affecting solubility and reactivity.
  • IUPAC name : this compound (systematic nomenclature rules derived from and ) .
  • Polarity : Governed by hydroxyl and ether groups, influencing solvent selection (e.g., chloroform or DMSO for partial solubility, as seen in fluorinated analogs) .
  • Stability : Susceptibility to oxidation under acidic/basic conditions, requiring inert atmospheres during synthesis .

Q. Which analytical techniques are most reliable for verifying the purity of this compound, and how should they be implemented?

  • Answer :

  • HPLC : Use a mobile phase of methanol and buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) to resolve polar impurities .
  • GC-MS : Ideal for volatile derivatives; compare retention times with NIST reference spectra .
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropoxy protons at δ 1.2–1.4 ppm) .
  • Melting point analysis : Validate crystallinity against literature values (if available for analogs like 4-Isopropyl-3-methylphenol) .

Advanced Research Questions

Q. How should researchers reconcile discrepancies in toxicity data for this compound across studies?

  • Answer :

  • Endpoint prioritization : Follow the IFRA/RIFM framework, where conflicting data (e.g., dermal sensitization vs. systemic toxicity) are resolved by adopting the lowest safe concentration from the most sensitive endpoint .
  • Dose-response validation : Conduct in vitro assays (e.g., KeratinoSens™ for skin sensitization) alongside in vivo models to identify thresholds .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2-Methoxy-4-propylphenol) to identify trends in substituent-driven toxicity .

Q. What synthetic strategies optimize the yield of this compound under varying conditions?

  • Answer :

  • Friedel-Crafts alkylation : Use isopropyl chloride and AlCl₃ catalyst under anhydrous conditions to functionalize the phenolic ring .
  • Etherification : React 2-isopropylphenol with isopropyl bromide in basic media (K₂CO₃/DMF) at 80°C for 12 hours .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .
  • Yield monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate = 7:3) and optimize quenching/purification steps .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

  • Answer :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) and quantify degradation products via LC-MS .
  • Adsorption analysis : Perform batch experiments with soil matrices to determine Koc (organic carbon partition coefficient) .

Methodological Considerations Table

Parameter Recommended Method Key References
Purity Analysis HPLC with sodium 1-octanesulfonate buffer
Toxicity Assessment KeratinoSens™ + LLNA (Local Lymph Node Assay)
Synthesis Yield Friedel-Crafts alkylation in DMF
Environmental Fate OECD 301F biodegradation testing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.